molecular formula C8H10IN B1654962 3-Iodo-2,4,6-trimethylpyridine CAS No. 29976-58-7

3-Iodo-2,4,6-trimethylpyridine

Cat. No.: B1654962
CAS No.: 29976-58-7
M. Wt: 247.08
InChI Key: CERXBESCMZGILC-UHFFFAOYSA-N
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Description

3-Iodo-2,4,6-trimethylpyridine: is an organic compound with the molecular formula C8H10IN It is a derivative of pyridine, where three methyl groups are substituted at the 2, 4, and 6 positions, and an iodine atom is substituted at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2,4,6-trimethylpyridine typically involves the iodination of 2,4,6-trimethylpyridine. One common method is the Sandmeyer reaction, which involves the formation of a diazonium salt intermediate followed by its reaction with potassium iodide. The reaction conditions usually require an acidic medium and a temperature range of 0-5°C to ensure the stability of the diazonium salt .

Industrial Production Methods: Industrial production of this compound may involve similar iodination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2,4,6-trimethylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products like 3-azido-2,4,6-trimethylpyridine or 3-cyano-2,4,6-trimethylpyridine.

    Oxidation: Products like 2,4,6-trimethylpyridine-3-carboxylic acid.

    Reduction: 2,4,6-trimethylpyridine.

Scientific Research Applications

3-Iodo-2,4,6-trimethylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-2,4,6-trimethylpyridine largely depends on its role in specific reactions. As a nucleophile, it can participate in substitution reactions where the iodine atom is replaced by other groups. In oxidation reactions, the methyl groups can be converted to more oxidized forms, affecting the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

  • 2-Iodo-4,6-dimethylpyridine
  • 3-Bromo-2,4,6-trimethylpyridine
  • 3-Chloro-2,4,6-trimethylpyridine

Comparison: 3-Iodo-2,4,6-trimethylpyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine or chlorine analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions. Additionally, the position of the iodine atom at the 3 position, along with the methyl groups at the 2, 4, and 6 positions, creates a specific steric and electronic environment that influences its chemical behavior .

Properties

IUPAC Name

3-iodo-2,4,6-trimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-5-4-6(2)10-7(3)8(5)9/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERXBESCMZGILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1I)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305828
Record name 3-Iodo-2,4,6-trimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29976-58-7
Record name 3-Iodo-2,4,6-trimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29976-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-2,4,6-trimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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